molecular formula C10H13NO2 B1354497 Methyl 3-(3-aminophenyl)propanoate CAS No. 35418-08-7

Methyl 3-(3-aminophenyl)propanoate

Cat. No. B1354497
CAS RN: 35418-08-7
M. Wt: 179.22 g/mol
InChI Key: PITMSNMLUXCPLM-UHFFFAOYSA-N
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Description

“Methyl 3-(3-aminophenyl)propanoate” is a chemical compound with the CAS Number: 35418-08-7 . It has a molecular weight of 179.22 and its IUPAC name is methyl 3-(3-aminophenyl)propanoate . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 3-(3-aminophenyl)propanoate” is 1S/C10H13NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 3-(3-aminophenyl)propanoate” is a solid or semi-solid or lump or liquid . The compound’s exact physical and chemical properties such as melting point, boiling point, etc., are not specified in the available resources .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Methyl 3-(3-aminophenyl)propanoate is used in synthesizing derivatives like 3-(phenylsulfonimidoyl)propanoates. These derivatives have been investigated for their conformational properties and potential intramolecular hydrogen bonding (Tye & Skinner, 2002).
  • Phenolic Compounds Synthesis : It plays a role in forming new phenolic compounds with potential anti-inflammatory activities, as seen in compounds isolated from Eucommia ulmoides Oliv. leaves (Ren et al., 2021).
  • Stereoselective Synthesis : The compound is a key material in the stereoselective synthesis of medically relevant compounds, as demonstrated in the synthesis of RWJ-53308, an antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).

Medicinal Chemistry

  • Organometallic Analogues Creation : It is used in the synthesis of organometallic analogues of antibiotics, indicating its role in developing new medicinal compounds (Patra, Merz, & Metzler‐Nolte, 2012).
  • Asymmetric Biocatalysis : It serves as an important intermediate in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, highlighting its utility in chiral synthesis for pharmaceutical purposes (Li et al., 2013).

Chemical Process Development

  • Hydrolytic Kinetic Resolution : Its derivatives are used in hydrolytic kinetic resolution methods, showcasing its importance in chemical process development (Narsaiah & Kumar, 2011).
  • Effective Synthesis Methods : Research has been conducted on effective synthesis methods of its derivatives, contributing to the optimization of chemical processes (Nagel, Radau, & Link, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315-H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 3-(3-aminophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITMSNMLUXCPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439918
Record name Methyl 3-(3-aminophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-aminophenyl)propanoate

CAS RN

35418-08-7
Record name Methyl 3-(3-aminophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-(3-amino-phenyl)-acrylic acid methyl ester (6 g) and 10% Pd on activated carbon (1 g) in ethanol (50 ml) was hydrogenated at 30 psi for 18 h and filtered over Celite. Removal of the volatiles in vacuo provided 3-(3-amino-phenyl)propionic acid methyl ester (6 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(3-Amino-phenyl)-propionic acid (495 mg, 3 mmol) was esterified with MeOH using Method A, except that the residue was partitioned between EtOAc (10 ml) and saturated aqueous NaHCO3 (10 ml). The organic layer was dried (MgSO4), filtered and evaporated in vacuo to give the title compound.
Quantity
495 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(3-aminophenyl)propanoate
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Citations

For This Compound
2
Citations
DD Gao, HX Dou, HX Su, MM Zhang, T Wang… - European Journal of …, 2018 - Elsevier
Fatty acid binding protein 4 (FABP4) plays a critical role in metabolism and inflammatory processes and therefore is a potential therapeutic target for immunometabolic diseases such as …
Number of citations: 24 www.sciencedirect.com
L Schäker-Hübner, R Warstat, H Ahlert… - Journal of Medicinal …, 2021 - ACS Publications
Multitarget drugs are an emerging alternative to combination therapies. In three iterative cycles of design, synthesis, and biological evaluation, we developed a novel type of potent …
Number of citations: 15 pubs.acs.org

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